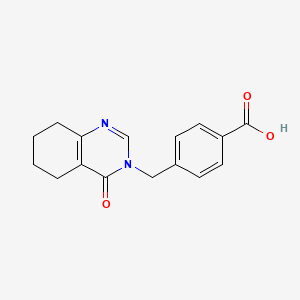
4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzyl Group: The quinazolinone core can be alkylated using benzyl halides under basic conditions to introduce the benzyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone core, potentially leading to the formation of tetrahydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could lead to tetrahydroquinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of novel quinazolinone derivatives with potential biological activities.
Biology
Enzyme Inhibition: Quinazolinone derivatives are known to inhibit various enzymes, making them potential candidates for drug development.
Medicine
Therapeutic Agents: The compound and its derivatives may have potential as therapeutic agents for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, they may inhibit kinases or other enzymes involved in cell signaling, leading to anti-cancer or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid: This compound is unique due to its specific substitution pattern and the presence of both quinazolinone and benzoic acid moieties.
Quinazolinone Derivatives: Other compounds in this family include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone, which have different substitution patterns and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the quinazolinone core with a benzoic acid moiety. This combination may confer unique biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-[(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h5-8,10H,1-4,9H2,(H,20,21) |
InChI-Schlüssel |
DZQWIWHMWWFSIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


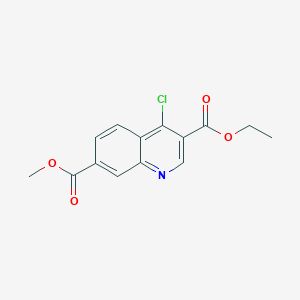


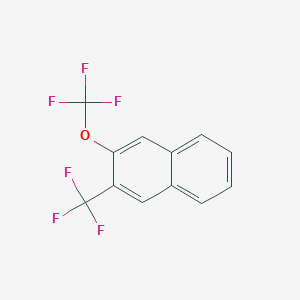
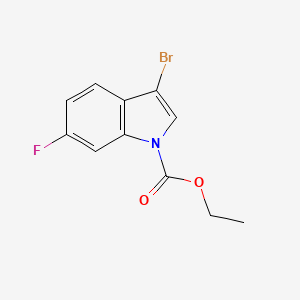


![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)



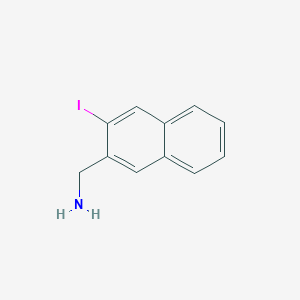
![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
